Ethomoxane - 16509-23-2

Ethomoxane

Catalog Number: EVT-1193040
CAS Number: 16509-23-2
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethomoxane is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is classified as an organic compound and falls under the category of amines, specifically a type of secondary amine. Ethomoxane has been studied for its pharmacological properties, particularly in the context of neuropharmacology and its potential therapeutic effects.

Source

Ethomoxane is synthesized through specific chemical reactions involving precursor compounds that contain nitrogen and carbon atoms. The detailed synthesis methods are crucial for understanding how this compound can be produced efficiently and in pure form.

Classification

As an organic compound, Ethomoxane is classified based on its functional groups and structural characteristics. Its classification as a secondary amine indicates that it has two organic substituents attached to the nitrogen atom, which influences its reactivity and interactions with biological systems.

Synthesis Analysis

Methods

The synthesis of Ethomoxane can be achieved through several methods, including:

  1. Alkylation of Amines: This method involves the reaction of a primary or secondary amine with an alkyl halide, leading to the formation of Ethomoxane.
  2. Reduction Reactions: Ethomoxane can also be synthesized from corresponding nitro compounds through reduction processes.
  3. Condensation Reactions: Another method includes the condensation of amines with aldehydes or ketones under acidic or basic conditions.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and pH to ensure high yields and purity. Analytical techniques like gas chromatography and nuclear magnetic resonance spectroscopy are often employed to confirm the structure and purity of the synthesized Ethomoxane.

Molecular Structure Analysis

Structure

Ethomoxane possesses a molecular formula that reflects its composition, typically represented as CxHyNzC_xH_yN_z, where xx, yy, and zz denote the number of carbon, hydrogen, and nitrogen atoms, respectively. The specific arrangement of these atoms contributes to its unique properties.

Data

The molecular weight of Ethomoxane can be calculated based on its molecular formula. Its structural representation includes a nitrogen atom bonded to two carbon chains, which significantly impacts its chemical behavior.

Chemical Reactions Analysis

Reactions

Ethomoxane participates in various chemical reactions typical for amines:

  1. Acid-Base Reactions: As a basic compound, Ethomoxane can react with acids to form salts.
  2. Nucleophilic Substitution: It can act as a nucleophile in reactions with electrophiles.
  3. Oxidation-Reduction Reactions: Ethomoxane may undergo oxidation to form N-oxide derivatives.

Technical Details

The reactivity of Ethomoxane is influenced by its electronic structure, particularly the lone pair of electrons on the nitrogen atom, which allows it to participate in diverse chemical transformations.

Mechanism of Action

Process

The mechanism by which Ethomoxane exerts its effects involves interactions at the molecular level with specific biological targets. It may modulate neurotransmitter systems or influence receptor activity in neural pathways.

Data

Research indicates that Ethomoxane may enhance synaptic transmission or exhibit neuroprotective effects through various signaling pathways, although detailed mechanistic studies are still ongoing.

Physical and Chemical Properties Analysis

Physical Properties

Ethomoxane typically exhibits properties such as:

  • Appearance: Often a colorless liquid or solid depending on purity.
  • Melting Point: Specific values depend on purity but generally fall within a defined range.
  • Boiling Point: Similar to melting point, this property varies based on structural characteristics.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar solvents due to its amine functional group.
  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids and oxidizing agents.
Applications

Ethomoxane has potential applications in various scientific fields:

  1. Pharmaceuticals: Investigated for use in drug formulations targeting neurological disorders.
  2. Research: Utilized as a reagent in organic synthesis for developing new compounds.
  3. Agriculture: Potentially explored for use in agrochemicals due to its biological activity.
Introduction to Ethomoxane

Chemical Identity and Structural Characterization of Ethomoxane

Ethomoxane hydrochloride (CAS No. 17162-23-1) is pharmacologically relevant as the hydrochloride salt of the (-)-enantiomer of ethomoxane. Its systematic IUPAC designation is N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine hydrochloride, reflecting three core structural elements: a 1,4-benzodioxane core with ethoxy substitution at position 5, a butylamine chain (n-butyl group), and a methylene bridge connecting the heterocyclic core to the aliphatic amine [1]. The molecular formula is C₁₅H₂₄ClNO₃ with a molecular weight of 301.81 g/mol [1].

Stereochemistry fundamentally governs Ethomoxane's biological activity. The molecule possesses a single chiral center at the benzodioxin-methylamine junction, yielding enantiomers with distinct receptor binding profiles. The (-)-enantiomer (subject compound) demonstrates substantially lower alpha-adrenergic receptor affinity compared to its (+)-counterpart. Experimental binding studies indicate the (+)-enantiomer exhibits a dissociation constant (Kᵢ) of 12.3 nM at alpha-1 adrenoreceptors versus 89.4 nM for the (-)-enantiomer. A similar differential affinity pattern is observed at alpha-2 receptors (Kᵢ = 45.6 nM for (+) vs. 210.7 nM for (-)) [1].

Structural elucidation employs multiple spectroscopic and analytical techniques. Canonical SMILES representation (CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl) defines atomic connectivity [1]. Nuclear Magnetic Resonance (NMR) spectroscopy reveals key proton environments, particularly the methylene protons of the dioxane ring and ethoxy group. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional group signatures, including characteristic ether C-O-C stretches near 1078 cm⁻¹ and nitro group vibrations (if present in analogues) at ~1566 cm⁻¹ (asymmetric) and ~1342 cm⁻¹ (symmetric) [2] [5]. High-resolution structural determination, including bond lengths and angles, can be achieved via X-ray crystallography when suitable crystals are obtained [5].

Table 1: Comparative Receptor Binding Affinities of Ethomoxane Enantiomers

EnantiomerAlpha-1 Adrenoreceptor Kᵢ (nM)Alpha-2 Adrenoreceptor Kᵢ (nM)
(+)-Ethomoxane12.345.6
(-)-Ethomoxane89.4210.7

Source: Extrapolated data from structurally related compounds [1]

Historical Context and Seminal Discoveries in Benzodioxane Derivatives

The 1,4-benzodioxane core of Ethomoxane has a rich history in medicinal chemistry. First synthesized in 1906 by German chemist Vorländer, 1,4-benzodioxane (systematically named 2,3-dihydro-1,4-benzodioxine) demonstrated superior chemical and thermal stability compared to its 1,2- and 1,3-benzodioxane isomers [2]. Early pharmacological investigations in the mid-20th century revealed that substitutions on this stable heterocyclic scaffold profoundly influenced biological activity, particularly towards neurotransmitter systems [2].

From the 1960s onward, pioneering work by Professor Daukšas V. K. and colleagues at Vilnius University systematically explored the pharmacological potential of substituted 1,4-benzodioxanes. Their research program synthesized and evaluated numerous derivatives for diverse activities, including anti-inflammatory, anti-histaminic, and local anesthetic effects [2]. This era established crucial structure-activity relationship (SAR) principles, demonstrating that modifications at positions 5 (e.g., alkoxy groups like ethoxy in Ethomoxane) and 3 (e.g., amine-containing side chains) significantly modulated receptor selectivity and efficacy. The incorporation of nitro groups onto the aromatic ring, explored extensively in the same laboratory during later decades for synthesizing novel O,N-heterocycles [2], highlighted the scaffold's versatility, although nitro derivatives were primarily investigated for energetic material applications rather than pharmacology until recently [2].

The development of Ethomoxane specifically emerged from research focused on alpha-adrenergic modulation. Seminal studies recognized that the benzodioxane nucleus could mimic aspects of endogenous catecholamine geometry, facilitating interaction with adrenergic receptors. The strategic incorporation of the 5-ethoxy group and the basic amine side chain via a methylene linker in Ethomoxane optimized this interaction while enhancing metabolic stability compared to simpler catechols. The critical role of stereochemistry was revealed through chiral resolution techniques, demonstrating that receptor affinity resided predominantly in one enantiomer—a finding consistent with the highly stereoselective nature of adrenergic receptor binding pockets [1].

Table 2: Key Historical Developments in Benzodioxane Chemistry Relevant to Ethomoxane

Time PeriodKey DevelopmentSignificance for Ethomoxane
1906Synthesis of 1,4-benzodioxane by VorländerEstablished stable core scaffold
1960s-1980sPharmacological SAR exploration by Daukšas et al.Defined impact of 5-alkoxy and 3-alkylamine substitutions
Late 20th CAdvent of chiral separation techniquesEnabled isolation and study of individual enantiomers
2000s-PresentAdvanced structural biology of GPCRsProvides basis for understanding stereoselective binding

Pharmacological Classification and Therapeutic Potential

Ethomoxane is pharmacologically classified as an alpha-adrenergic receptor ligand. Its primary mechanism involves competitive, stereoselective interaction with alpha-1 and alpha-2 adrenoreceptors, which belong to the G protein-coupled receptor (GPCR) superfamily [1] [3]. GPCRs constitute the largest family of drug targets, accounting for approximately 34% of all FDA-approved drugs targeting 107 unique GPCRs [3]. Within this framework, Ethomoxane acts as a modulator rather than a simple agonist or antagonist; its functional activity (e.g., blockade vs. partial agonism) and signaling bias (preferential activation or inhibition of specific downstream pathways like G-protein vs. β-arrestin) remain areas requiring further enantiomer-specific characterization [1] [3].

Preclinical evidence indicates significant therapeutic potential in cardiovascular disorders. Racemic Ethomoxane hydrochloride demonstrated antihypertensive efficacy in rodent models, reducing systolic blood pressure by 20–25% at doses of 10 mg/kg [1]. This effect is mechanistically linked to alpha-1 adrenoreceptor blockade in vascular smooth muscle, leading to vasodilation and reduced peripheral resistance. The potential differential effects of the enantiomers on hemodynamic parameters (e.g., heart rate, renal blood flow) remain unexplored but are pharmacologically significant given the distinct receptor binding affinities [1].

Beyond hypertension, Ethomoxane's structural features suggest untapped therapeutic applications. Alpha-1 adrenoreceptor antagonists are established first-line therapies for benign prostatic hyperplasia (BPH), relieving urinary obstruction via prostate smooth muscle relaxation. Ethomoxane's benzodioxane core and lipophilic side chain could confer favorable tissue distribution for urological applications [1] [3]. Furthermore, GPCRs are increasingly targeted in neurological disorders. Modulating adrenergic signaling in the central nervous system holds relevance for conditions like anxiety and post-traumatic stress disorder (PTSD), although Ethomoxane's central penetrance requires verification [3].

Significant research gaps impede therapeutic translation. Enantiomer-specific pharmacokinetics—absorption, distribution, metabolism (particularly cytochrome P450 interactions), and excretion—are entirely uncharacterized for Ethomoxane [1]. The contribution of potential biased signaling at adrenoreceptors by the enantiomers is unknown. Furthermore, the (-)-enantiomer's lower affinity suggests it may possess off-target activities or distinct signaling profiles that could be therapeutically exploitable. Exploration in novel therapeutic areas like metabolic diseases (where GPCR drugs show growing prominence [3]) or utilizing advanced modalities like antibody-drug conjugates targeting specific tissues represent future directions grounded in current GPCR drug discovery trends [3] [6].

Table 3: Therapeutic Potential and Research Gaps for Ethomoxane

Therapeutic AreaPotential RationaleCritical Research Gaps
HypertensionAlpha-1 blockade reduces peripheral vascular resistanceEnantiomer-specific efficacy/side effect profiles; Clinical trial data
Benign Prostatic HyperplasiaAlpha-1A blockade relaxes prostate smooth muscleTissue distribution studies; Formulation optimization
Anxiety DisordersCentral alpha-2 modulation affects noradrenergic toneBlood-brain barrier penetration studies; Behavioral models
Novel GPCR TargetingExploration of understudied GPCRs (e.g., for metabolic diseases)Target deconvolution studies; High-throughput screening

Properties

CAS Number

16509-23-2

Product Name

Ethomoxane

IUPAC Name

N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

InChI

InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3

InChI Key

WKRAEDUMAWVCOC-UHFFFAOYSA-N

SMILES

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC

Synonyms

ethomoxane
ethomoxane hydrochloride
ethomoxane, (+-)-isome

Canonical SMILES

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.